![molecular formula C15H19NO5S B14429062 N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine CAS No. 83591-42-8](/img/structure/B14429062.png)
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetylsulfanyl group attached to a methylpropanoyl moiety, which is further linked to the amino acid L-tyrosine. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine typically involves multiple steps, starting with the preparation of the acetylsulfanyl intermediate. One common method involves the reaction of 3-mercapto-2-methylpropanoic acid with acetic anhydride to form 3-(acetylsulfanyl)-2-methylpropanoic acid. This intermediate is then coupled with L-tyrosine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). Additionally, process optimization may involve the use of alternative coupling reagents and solvents to improve reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylsulfanyl group can be reduced to a thiol group using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetylsulfanyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP); typically carried out in aqueous buffers at neutral or slightly basic pH.
Substitution: Amines, alcohols; typically carried out in organic solvents such as dichloromethane or dimethylformamide (DMF) with a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: N-substituted derivatives
Aplicaciones Científicas De Investigación
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions due to the presence of the tyrosine moiety.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of bioactive peptides and as a potential drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a component in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular proteins and enzymes. The tyrosine moiety can participate in phosphorylation and dephosphorylation reactions, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine can be compared with other similar compounds, such as:
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-[3-(methylsulfanyl)propyl]glycine: Similar structure but with an additional methylsulfanyl group, which may impart different chemical and biological properties.
(2S)-1-[3-(Acetylsulfanyl)propanoyl]-2-pyrrolidinecarboxylic acid:
(2S)-3-acetylsulfanyl-2-methylpropanoic acid: Lacks the tyrosine moiety, making it a simpler molecule with different chemical behavior.
Propiedades
Número CAS |
83591-42-8 |
|---|---|
Fórmula molecular |
C15H19NO5S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(2S)-2-[(3-acetylsulfanyl-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H19NO5S/c1-9(8-22-10(2)17)14(19)16-13(15(20)21)7-11-3-5-12(18)6-4-11/h3-6,9,13,18H,7-8H2,1-2H3,(H,16,19)(H,20,21)/t9?,13-/m0/s1 |
Clave InChI |
ZSDZCPMOBAOZJJ-NCWAPJAISA-N |
SMILES isomérico |
CC(CSC(=O)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CC(CSC(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


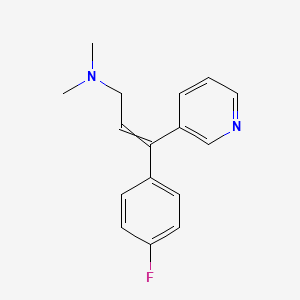

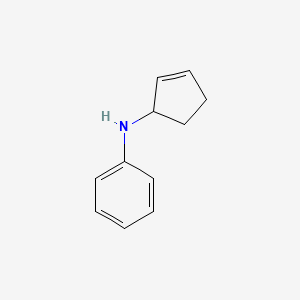

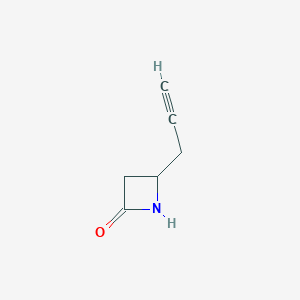
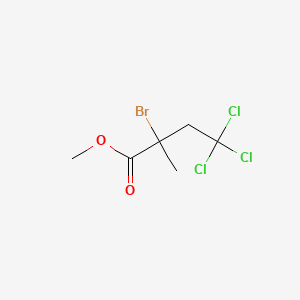
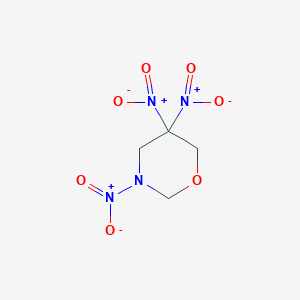
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
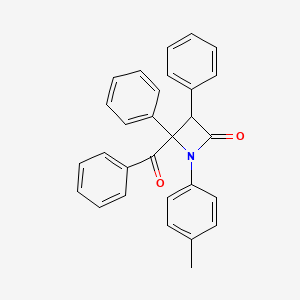
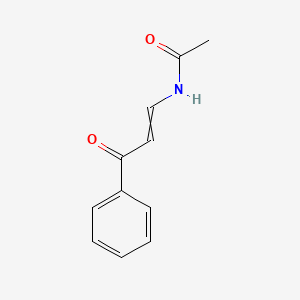


![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)
